![molecular formula C22H25N3O2 B2769428 1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 471916-28-6](/img/structure/B2769428.png)
1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is characterized by the presence of a benzyl group, a piperidin-1-yl group, and an amino group attached to a pyrrolidine-2,5-dione core .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione” is characterized by a pyrrolidine-2,5-dione core with a benzyl group, a piperidin-1-yl group, and an amino group attached . The structure can be viewed using computational chemistry tools .Applications De Recherche Scientifique
Anticonvulsant Activity
Several studies have explored the anticonvulsant properties of derivatives closely related to 1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione. These derivatives have shown promise as potential anticonvulsant agents. For instance, research by Rybka et al. (2017) on a series of 1,3-substituted pyrrolidine-2,5-dione derivatives revealed compounds with a significant protective index against seizures in mice, compared to well-known antiepileptic drugs. The study suggested a plausible mechanism of action involving sodium and L-type calcium channels for the most promising compounds (Rybka et al., 2017). Similarly, Kamiński et al. (2013) synthesized and evaluated the anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-diones, highlighting compounds that showed protection in models of therapy-resistant epilepsy (Kamiński et al., 2013).
Herbicidal Activity
The herbicidal potential of derivatives related to 1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione has also been explored. Zhu et al. (2005) synthesized a series of derivatives and evaluated their herbicidal activities, finding that some compounds exhibited excellent activities at certain dosages. The study emphasized the importance of electron-donating substituents for high herbicidal activity (Zhu et al., 2005).
Anti-Cancer Activities
Compounds structurally related to 1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione have been investigated for their anti-cancer properties. Singh and Paul (2006) studied a series of 1,3-dialkylated-pyrimidin-2,4-diones, discovering that they are active against a broad range of human tumor cell lines. The presence of piperidine/pyrrolidine at the end of the C-6 chain, along with specific substituents, was found to increase anti-cancer activities (Singh & Paul, 2006).
Orientations Futures
The future directions in the research of “1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
1-benzyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21-15-20(22(27)25(21)16-17-7-3-1-4-8-17)23-18-9-11-19(12-10-18)24-13-5-2-6-14-24/h1,3-4,7-12,20,23H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUADBBQCJSGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide](/img/structure/B2769345.png)
![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)
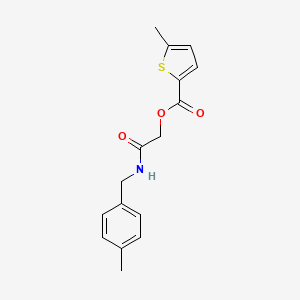
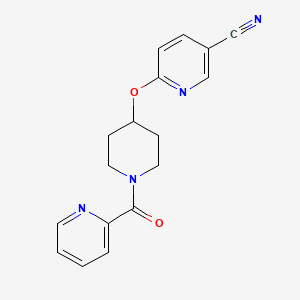
![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid](/img/structure/B2769353.png)
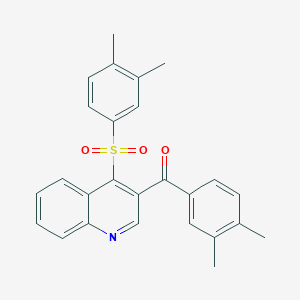
![Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate](/img/structure/B2769356.png)
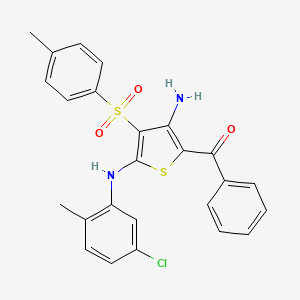
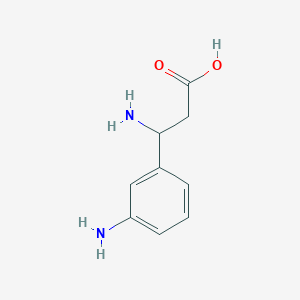
![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2769361.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2769362.png)
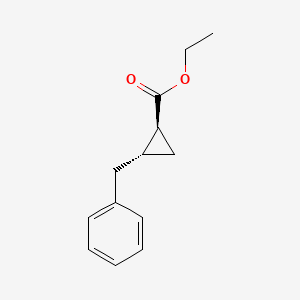
![N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2769367.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2769368.png)